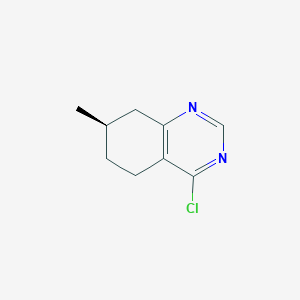
O-(Quinoxalin-2-ylmethyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(Quinoxalin-2-ylmethyl)hydroxylamine is a chemical compound characterized by the presence of a quinoxaline ring attached to a hydroxylamine group via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(Quinoxalin-2-ylmethyl)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine derivatives. One common method includes the nucleophilic substitution reaction where quinoxaline-2-carbaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: O-(Quinoxalin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
O-(Quinoxalin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of O-(Quinoxalin-2-ylmethyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, the quinoxaline ring can interact with biological macromolecules, influencing their function and activity.
類似化合物との比較
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Comparison: O-(Quinoxalin-2-ylmethyl)hydroxylamine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other hydroxylamine derivatives, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
O-(quinoxalin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c10-13-6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6,10H2 |
InChIキー |
BMVYHDGLRMVOIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


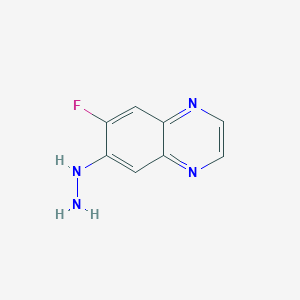
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
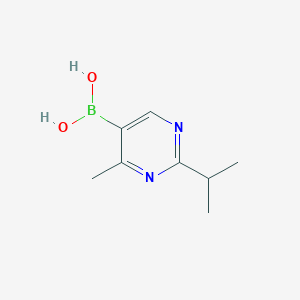

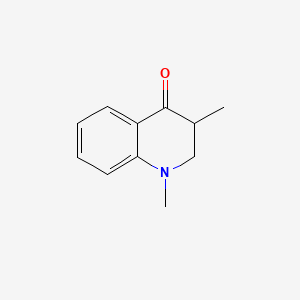

![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
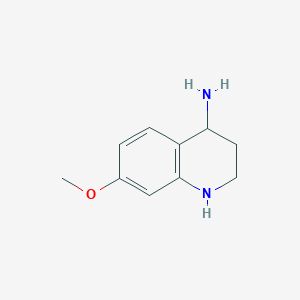
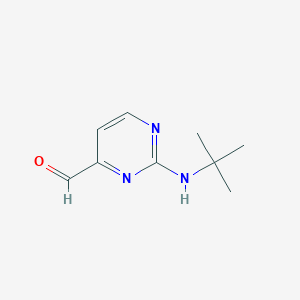
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
